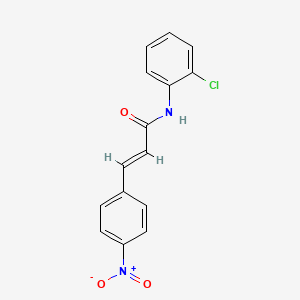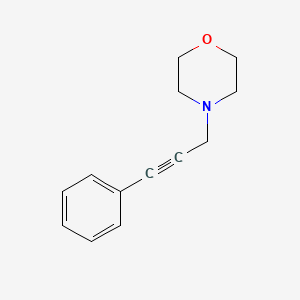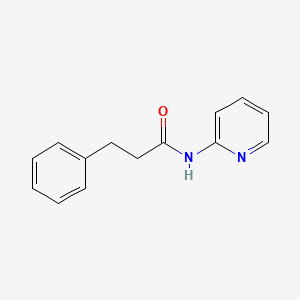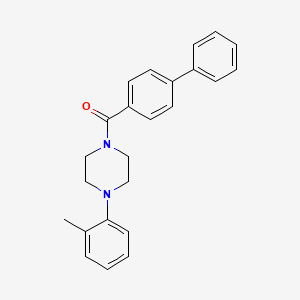![molecular formula C15H13ClN2O2S B5842885 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5842885.png)
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide, also known as CMF-019, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMF-019 is a thioamide derivative that belongs to the class of benzamides and possesses a unique molecular structure that makes it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. In addition, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. By inhibiting NF-κB, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide reduces inflammation and prevents the progression of inflammatory diseases.
Biochemical and Physiological Effects:
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects in animal models. In cancer research, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines and animal models. In addition, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases and neurodegenerative disorders. Furthermore, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its low toxicity and high selectivity towards cancer cells and inflammatory cells. 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have minimal side effects in animal models, making it a promising candidate for drug development. However, one of the limitations of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in humans.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide. One potential area of research is the development of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide as a novel anticancer drug. Further studies are needed to determine the efficacy and safety of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in human clinical trials. In addition, the mechanism of action of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide needs to be further elucidated to identify potential targets for drug development. Another potential area of research is the development of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in animal models of neurodegenerative diseases. Overall, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a promising compound with potential therapeutic applications in various diseases, and further research is needed to fully explore its potential.
In conclusion, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is a thioamide derivative that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The synthesis of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide is relatively simple and cost-effective, making it easily accessible for scientific research. 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to possess various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and reduction of inflammation and oxidative stress. However, further studies are needed to determine the optimal dosage and administration route for 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in humans, as well as to fully elucidate its mechanism of action and potential targets for drug development.
合成法
The synthesis of 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-methoxyaniline with carbon disulfide and potassium hydroxide to form the corresponding potassium salt. The potassium salt is then reacted with 2-chlorobenzoyl chloride to produce 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide in high yield and purity. This synthesis method is relatively simple and cost-effective, making 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide easily accessible for scientific research.
科学的研究の応用
2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has shown promising anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in animal models. Furthermore, 2-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide has demonstrated neuroprotective effects by preventing neuronal cell death and reducing oxidative stress in animal models of neurodegenerative diseases.
特性
IUPAC Name |
2-chloro-N-[(3-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-6-4-5-10(9-11)17-15(21)18-14(19)12-7-2-3-8-13(12)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXFHLIWQYNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)

![3-[(4-chloro-2-nitrophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B5842827.png)
![1-benzyl-3-[(4-methyl-1-piperidinyl)carbonothioyl]-1H-indole](/img/structure/B5842838.png)
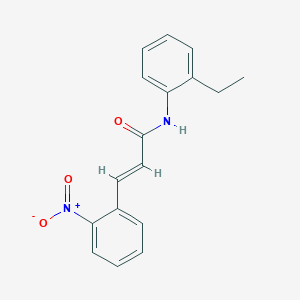

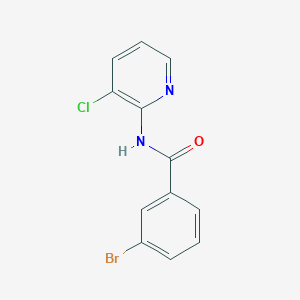
![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)
